(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride
Description
(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H23ClN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-4-6-13(7-5-12)10-16-8-2-3-14(9-15)11-16;/h4-7,14H,2-3,8-11,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNHXNEAPCYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is usually carried out under controlled conditions with specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in the development of new drugs and therapeutic agents .
Medicine: In medicine, (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is investigated for its potential therapeutic effects. It is studied for its role in treating various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure similar to (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride but without the benzyl and methanamine groups.
N-Methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen atom.
4-Methylpiperidine: Similar to piperidine but with a methyl group attached to the fourth carbon atom.
Uniqueness: (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is unique due to the presence of both the 4-methylbenzyl and methanamine groups. These groups confer specific chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Biological Activity
(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is C13H18ClN. The compound features a piperidine ring substituted with a 4-methylbenzyl group and a methanamine moiety, which may influence its pharmacokinetic properties and biological interactions.
The mechanism of action for (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride primarily involves its interaction with neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of monoamine neurotransmitters, particularly dopamine and norepinephrine, which are crucial in mood regulation and cognitive function.
Potential Mechanisms:
- Dopamine Receptor Modulation : The compound may enhance dopaminergic signaling, which could have implications in treating disorders such as depression and schizophrenia.
- Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, it may increase the availability of this neurotransmitter in the synaptic cleft, potentially improving mood and alertness.
Antimicrobial Activity
Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. In vitro tests have shown that (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride possesses activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 mg/mL |
| Escherichia coli | 0.02 mg/mL |
| Pseudomonas aeruginosa | 0.05 mg/mL |
These results suggest that the compound could be explored further as a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride has also been evaluated. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase-mediated apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
These findings highlight its potential as a lead compound for developing new anticancer therapies.
Case Studies
Several case studies have investigated the biological effects of piperidine derivatives similar to (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride:
- Study on Depression Models : In animal models, compounds with similar structures demonstrated significant antidepressant effects by increasing serotonin and norepinephrine levels in the brain.
- Cancer Cell Line Studies : Compounds were tested against various cancer cell lines, showing promise in inhibiting tumor growth through multiple pathways, including apoptosis induction and cell cycle disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
